N-Methyl Edoxaban Iodide Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

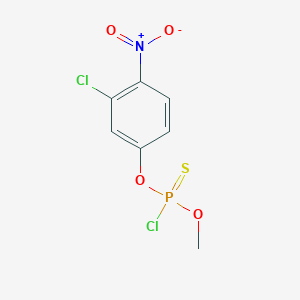

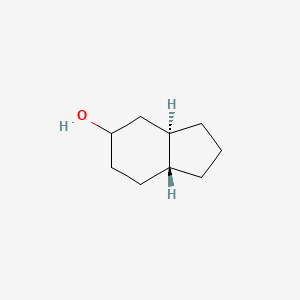

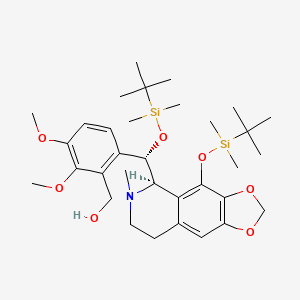

N-Methyl Edoxaban Iodide Salt is a chemical compound that serves as an impurity of Edoxaban, an anticoagulant medication and a direct factor Xa inhibitor. Edoxaban is used to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism . This compound has a molecular formula of C25H33ClIN7O4S and a molecular weight of 690.

Méthodes De Préparation

The preparation of N-Methyl Edoxaban Iodide Salt involves several synthetic routes and reaction conditions. One method involves the removal of the N-Boc protecting group of a chemical compound under acidic conditions in a polar solvent, followed by the addition of triethylamine, a protic solvent, a condensing agent, and 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carboxylic acid or a salt thereof . This reaction accelerates the process, shortens the reaction time, improves reaction efficiency, and reduces impurity content, making it suitable for large-scale industrial production .

Analyse Des Réactions Chimiques

N-Methyl Edoxaban Iodide Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include trialkylammonium salts, which display dual reactivity through both the aryl group and the N-methyl groups . These salts are widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, polymer design, and methylation . Major products formed from these reactions include methyl iodide and the parent aniline .

Applications De Recherche Scientifique

N-Methyl Edoxaban Iodide Salt has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions . In biology and medicine, it serves as an impurity of Edoxaban, which is used to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation . In industry, it is used in the preparation of hybrid biopolymer electrolytes for dye-sensitized solar cells .

Mécanisme D'action

The mechanism of action of N-Methyl Edoxaban Iodide Salt is related to its role as an impurity of Edoxaban. Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for the cleavage of prothrombin into thrombin . By inhibiting factor Xa, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots . This mechanism is crucial for its anticoagulant effects.

Comparaison Avec Des Composés Similaires

N-Methyl Edoxaban Iodide Salt can be compared with other similar compounds, such as Edoxaban itself and other factor Xa inhibitors like rivaroxaban, apixaban, and dabigatran . While all these compounds serve as anticoagulants, this compound is unique due to its specific role as an impurity of Edoxaban. This uniqueness highlights its importance in the synthesis and quality control of Edoxaban.

Propriétés

Formule moléculaire |

C25H33ClIN7O4S |

|---|---|

Poids moléculaire |

690.0 g/mol |

Nom IUPAC |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5,5-dimethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide;iodide |

InChI |

InChI=1S/C25H32ClN7O4S.HI/c1-32(2)25(37)14-5-7-16(28-21(34)22(35)31-20-8-6-15(26)12-27-20)18(11-14)29-23(36)24-30-17-9-10-33(3,4)13-19(17)38-24;/h6,8,12,14,16,18H,5,7,9-11,13H2,1-4H3,(H2-,27,28,29,31,34,35,36);1H/t14-,16-,18+;/m0./s1 |

Clé InChI |

MYJAZFGIJVQCKB-KRNKNWKISA-N |

SMILES isomérique |

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.[I-] |

SMILES canonique |

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)

![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)

![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)